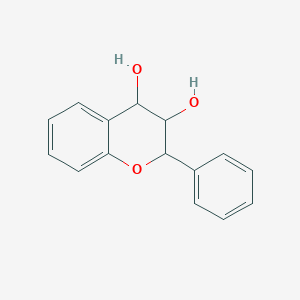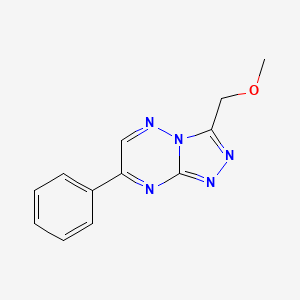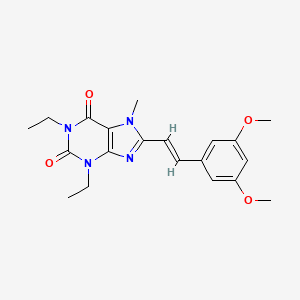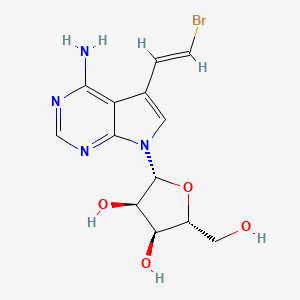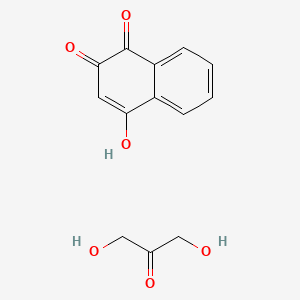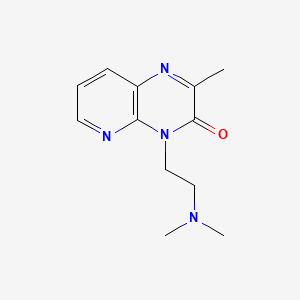
4-((1-(((4-Chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)-N-(4-((1-(((4-chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1-(((4-Chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)-N-(4-((1-(((4-chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)benzamide is a complex organic compound characterized by the presence of multiple functional groups, including azo, amide, and chloro substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(((4-Chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)-N-(4-((1-(((4-chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)benzamide involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-chloro-o-tolyl isocyanate with appropriate amines to form the corresponding urea derivatives. These intermediates are then subjected to azo coupling reactions under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques.
化学反応の分析
Types of Reactions
4-((1-(((4-Chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)-N-(4-((1-(((4-chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The chloro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
4-((1-(((4-Chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)-N-(4-((1-(((4-chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 4-((1-(((4-Chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)-N-(4-((1-(((4-chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 4-Chloro-o-tolyl isocyanate
- 4-Chloro-o-terphenyl
- Isooctyl (4-chloro-2-methylphenoxy)acetate
Uniqueness
Compared to similar compounds, 4-((1-(((4-Chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)-N-(4-((1-(((4-chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)benzamide is unique due to its complex structure and the presence of multiple functional groups
特性
CAS番号 |
85959-38-2 |
|---|---|
分子式 |
C35H31Cl2N7O5 |
分子量 |
700.6 g/mol |
IUPAC名 |
4-[[1-(4-chloro-2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]-N-[4-[[1-(4-chloro-2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]benzamide |
InChI |
InChI=1S/C35H31Cl2N7O5/c1-19-17-24(36)7-15-29(19)39-34(48)31(21(3)45)43-41-27-9-5-23(6-10-27)33(47)38-26-11-13-28(14-12-26)42-44-32(22(4)46)35(49)40-30-16-8-25(37)18-20(30)2/h5-18,31-32H,1-4H3,(H,38,47)(H,39,48)(H,40,49) |
InChIキー |
MLAZNTLPLAACNH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(C(=O)C)N=NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N=NC(C(=O)C)C(=O)NC4=C(C=C(C=C4)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


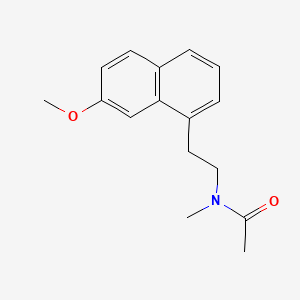
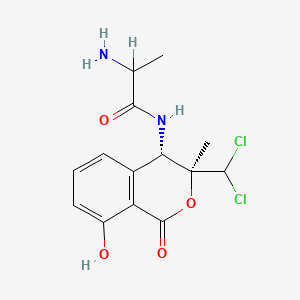
![1-[2-[5-(4-methoxyphenyl)tetrazol-2-yl]ethyl]piperidine;phosphoric acid](/img/structure/B15187741.png)
